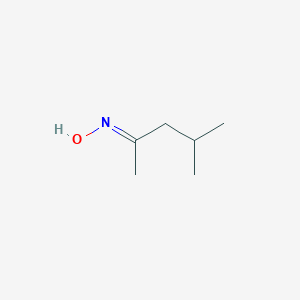

4-Methyl-2-pentanone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-2-pentanone oxime, also known as methyl isobutyl ketoxime, is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It is a colorless to light yellow liquid with a boiling point of 68-70°C at 8 mmHg and a melting point of 63°C . This compound is commonly used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methyl-2-pentanone oxime can be synthesized through the reaction of 4-methyl-2-pentanone (methyl isobutyl ketone) with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction proceeds as follows:

4-Methyl-2-pentanone+Hydroxylamine hydrochloride→4-Methyl-2-pentanone oxime+Sodium chloride+Water

The reaction is typically carried out at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques such as fractional distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-pentanone oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or amides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products

Oxidation: Nitriles or amides.

Reduction: Amines.

Substitution: Various substituted oximes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₆H₁₃NO

- CAS Number : 105-44-2

- Molecular Weight : 115.18 g/mol

4-Methyl-2-pentanone oxime is characterized by its oxime functional group, which imparts unique reactivity and properties that make it suitable for various applications.

Coating Products

One of the primary applications of this compound is in the formulation of coating products. It serves as an anti-skinning agent , preventing the formation of a skin on the surface of paints and coatings during storage and application.

- Usage Concentration : Typically used at concentrations up to 0.5% in coatings.

- End Use : Primarily for industrial and commercial applications, with some availability for DIY users .

Table 1: Applications in Coating Products

| Application Type | Functionality | Concentration |

|---|---|---|

| Industrial Coatings | Anti-skinning agent | ≤ 0.5% |

| Consumer Paints | Prevents skin formation | ≤ 0.5% |

Solvent for Resins

This compound is widely used as a solvent for various types of resins:

- Types of Resins :

- Vinyl

- Epoxy

- Acrylic

- Nitrocellulose

This solvent capability enhances the performance and application characteristics of these materials .

Extraction Agent

The compound is also employed as an extracting agent in several industrial processes:

- Applications :

- Extraction of antibiotics.

- Removal of paraffins from mineral oils for lubricating oil production.

These extraction properties make it valuable in pharmaceutical and petrochemical industries .

Health and Environmental Considerations

While this compound has beneficial applications, it also poses certain health risks:

- Inhalation Risks : Exposure through inhalation during aerosol applications can lead to health hazards such as respiratory irritation.

- Skin Contact : Direct contact may cause skin irritation, necessitating safety precautions during handling .

Case Study 1: Coating Formulations

Research indicated that replacing traditional anti-skinning agents (like MEKO) with this compound resulted in improved performance without compromising safety standards. This transition was particularly noted in formulations aimed at minimizing environmental impact while maintaining product efficacy .

Case Study 2: Solvent Efficiency

A comparative study on solvent efficiency highlighted that MIBK oxime provided superior solubility and evaporation rates compared to other solvents used in resin formulations. This efficiency contributes to faster drying times and better finish quality in coated surfaces .

Wirkmechanismus

The mechanism of action of 4-methyl-2-pentanone oxime involves its ability to form stable complexes with metal ions and proteins. This property makes it useful in enzyme inhibition studies and protein modification. The oxime group can interact with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, it can undergo nucleophilic attack, forming covalent bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-2-pentanone oxime can be compared with other similar compounds such as:

2-Butanone oxime: Similar in structure but with a different alkyl group.

Acetone oxime: A simpler oxime with a smaller molecular structure.

2-Methyl-4-pentanone oxime: Another isomer with similar properties but different structural arrangement.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.

Eigenschaften

CAS-Nummer |

105-44-2 |

|---|---|

Molekularformel |

C6H13NO |

Molekulargewicht |

115.17 g/mol |

IUPAC-Name |

(NZ)-N-(4-methylpentan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C6H13NO/c1-5(2)4-6(3)7-8/h5,8H,4H2,1-3H3/b7-6- |

InChI-Schlüssel |

ZKALVNREMFLWAN-SREVYHEPSA-N |

SMILES |

CC(C)CC(=NO)C |

Isomerische SMILES |

CC(C)C/C(=N\O)/C |

Kanonische SMILES |

CC(C)CC(=NO)C |

Key on ui other cas no. |

30669-66-0 105-44-2 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-methyl-2-pentanone oxime in studying plant-insect interactions?

A: this compound has been identified as a potential volatile cue used by larvae of the moth Utetheisa ornatrix to locate seed pods of their host plant, Crotalaria pumila []. This compound, along with other volatiles emitted by the pods, attracts the larvae, potentially influencing their feeding behavior and development. Further research is needed to confirm its role as a specific attractant and its impact on the ecological interactions between the moth and its host plant.

Q2: Can microorganisms be utilized for the synthesis of optically active amines? How does this compound play a role in this process?

A: Yes, research has shown that certain yeast cultures exhibit oxime reductase activity and can selectively reduce oximes to their corresponding optically active amines [, ]. In these studies, this compound served as a model substrate to screen and identify yeast cultures capable of performing this biotransformation. This finding highlights the potential of using biocatalysts like yeast for the sustainable and enantioselective synthesis of valuable chiral amines.

Q3: How is this compound employed in analytical chemistry, particularly in the context of human health?

A: this compound can be used as an internal standard in the quantitative analysis of acetone in human plasma using desorption electrospray ionization mass spectrometry (DESI-MS) []. Acetone, a biomarker for diabetes mellitus, is derivatized into its oxime form prior to analysis. By comparing the signal intensity of the acetone oxime derivative to that of the known concentration of this compound, accurate quantification of acetone levels in plasma samples can be achieved.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.